molecular formula C10H8N4S B1470209 2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1495331-16-2

2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine

Cat. No. B1470209
CAS RN: 1495331-16-2
M. Wt: 216.26 g/mol
InChI Key: ACZDCNPPDLAJQQ-UHFFFAOYSA-N
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Description

“2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine” is a derivative of pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a high impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of PP derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .

Scientific Research Applications

Fluorescent Probes for Biological Imaging

This compound is part of the pyrazolo[1,5-a]pyrimidines (PPs) family, which has been identified as strategic for optical applications. They are used as fluorescent probes for studying the dynamics of intracellular processes due to their tunable photophysical properties. The electron-donating groups at position 7 on the fused ring improve both absorption and emission behaviors, making them comparable to commercial probes like coumarin-153 and rhodamine 6G .

Antitumor Agents

The pyrazolo[1,5-a]pyrimidine core is a significant scaffold in medicinal chemistry, particularly for its anticancer potential. Researchers have focused on the synthesis and functionalization of this compound to explore its enzymatic inhibitory activity, which could lead to the design of new drugs with antitumor capabilities .

Antibacterial and Antifungal Agents

Derivatives of this compound have been evaluated for their inhibitory potential against various bacterial and fungal species. The multicomponent reaction products show promise in combating pathogens like Staphylococcus aureus, Bacillus cereus, and Candida albicans, indicating its potential as an antibacterial and antifungal agent .

Anticancer Activity and SAR Analysis

The compound has been studied for its anticancer activity against human cancer cell lines. It induces cell death by apoptosis through the inhibition of the CDK enzyme, which is crucial for cell cycle progression. This activity highlights its potential in cancer therapy .

Drug Discovery and Combinatorial Library Design

Due to its great synthetic versatility, this compound is a privileged scaffold for drug discovery. Its structural modifications allow for the creation of combinatorial libraries, which are essential for the rapid screening of new drugs .

Material Science Applications

The compound’s significant photophysical properties have attracted attention in material science. It can be used in the development of organic light-emitting devices and other materials that require fluorescent properties .

properties

IUPAC Name

2-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c11-7-5-12-10-4-8(13-14(10)6-7)9-2-1-3-15-9/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZDCNPPDLAJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C=C(C=NC3=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine
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2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine
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2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 4
2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine
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Reactant of Route 6
2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine

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